molecular formula C12H10F3NO B13034950 3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile

3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile

Cat. No.: B13034950
M. Wt: 241.21 g/mol
InChI Key: RWEDRWVXWFHVAQ-UHFFFAOYSA-N
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Description

3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile is an organic compound with the molecular formula C12H10F3NO. It belongs to the class of trifluoromethylbenzenes, which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable nitrile compound under specific conditions. One common method involves the use of ethyl alpha-bromoacetate and zinc in tetrahydrofuran to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as reaction, purification, and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitrile and trifluoromethyl groups makes it a versatile intermediate for various synthetic and industrial processes .

Biological Activity

3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a nitrile functional group. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications in various fields.

  • Molecular Formula : C12H10F3N
  • Molecular Weight : Approximately 241.21 g/mol
  • Functional Groups : Ketone (3-oxo), nitrile (pentanenitrile), and trifluoromethyl-substituted phenyl ring.

The biological activity of this compound can be attributed to the presence of both the carbonyl and nitrile functional groups. These groups allow for various interactions with biological targets, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other compounds with trifluoromethyl groups that enhance binding affinity due to their electron-withdrawing nature .
  • Protein-Ligand Interactions : Molecular docking studies suggest that the trifluoromethyl group contributes significantly to protein-ligand interactions, enhancing the compound's biological efficacy .

Antidiabetic Potential

Research indicates that compounds with structural similarities to this compound have demonstrated promising antidiabetic activities. For instance, related compounds have shown inhibition of alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B), both critical targets in diabetes management. The IC50 values for these activities were reported as follows:

CompoundTargetIC50 (µM)
Example CompoundAlpha-Amylase2.00
Example CompoundPTP-1B0.91

These findings suggest that this compound could exhibit similar activities, warranting further investigation into its antidiabetic properties .

Antioxidant Activity

Compounds containing trifluoromethyl groups are often associated with enhanced antioxidant properties. The antioxidant potential can be evaluated using assays such as DPPH free radical scavenging. Preliminary studies indicate that related compounds exhibit significant antioxidant activity, which may also be applicable to this compound:

AssayIC50 (µM)
DPPH Scavenging2.36 (compared to Ascorbic Acid at 0.85)

This suggests that the compound may protect against oxidative stress, a factor in various diseases including diabetes and cancer .

Case Studies and Research Findings

  • In Vitro Studies : Several studies have assessed the biological activity of related compounds through in vitro assays targeting enzyme inhibition and antioxidant capacity. For example, a study reported that a similar compound inhibited alpha-glucosidase with an IC50 value comparable to standard drugs used for diabetes treatment .
  • Molecular Docking Studies : Docking simulations have indicated strong binding affinities between the compound and various enzyme targets, suggesting potential therapeutic applications in metabolic disorders .
  • Toxicity Assessments : Toxicity studies conducted on related compounds have shown no significant adverse effects at therapeutic doses in animal models, indicating a favorable safety profile for further research on this compound .

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

3-oxo-4-[4-(trifluoromethyl)phenyl]pentanenitrile

InChI

InChI=1S/C12H10F3NO/c1-8(11(17)6-7-16)9-2-4-10(5-3-9)12(13,14)15/h2-5,8H,6H2,1H3

InChI Key

RWEDRWVXWFHVAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)CC#N

Origin of Product

United States

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